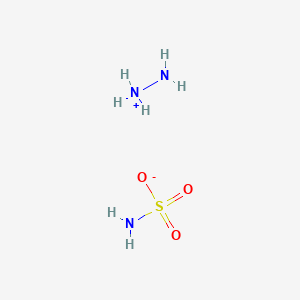
Hydrazinium sulphamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinium sulphamate, also known as hydrazine sulphamate, is a chemical compound with the formula N₂H₆SO₄. It is a white, water-soluble solid at room temperature and is commonly used in various chemical and industrial applications. The compound is known for its stability and non-volatility, making it a preferred choice over pure hydrazine in certain contexts .
Métodos De Preparación
Hydrazinium sulphamate can be synthesized by treating an aqueous solution of hydrazine (N₂H₄) with sulphamic acid (H₃NSO₃). The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product . Industrial production methods often involve the use of high-purity reagents and precise reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Hydrazinium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydrazinium sulphamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in biochemical assays and as a reducing agent in certain biological reactions.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of hydrazinium sulphamate involves its ability to interact with various molecular targets and pathways. For instance, it can inhibit the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), which plays a crucial role in gluconeogenesis. This inhibition can lead to a decrease in glucose production, which is beneficial in certain medical conditions .
Comparación Con Compuestos Similares
Hydrazinium sulphamate can be compared with other hydrazine derivatives such as:
- Hydrazinium acetate
- Hydrazinium metavanadate
- Hydrazinium sulphite
- Hydrazinium thiocyanate
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its stability and non-volatility, making it suitable for applications where these properties are essential .
Propiedades
Número CAS |
39935-03-0 |
|---|---|
Fórmula molecular |
H7N3O3S |
Peso molecular |
129.14 g/mol |
Nombre IUPAC |
aminoazanium;sulfamate |
InChI |
InChI=1S/H4N2.H3NO3S/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |
Clave InChI |
HSXWNLKTKLBOBR-UHFFFAOYSA-N |
SMILES canónico |
[NH3+]N.NS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


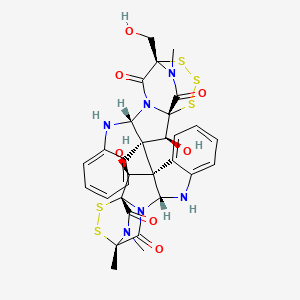

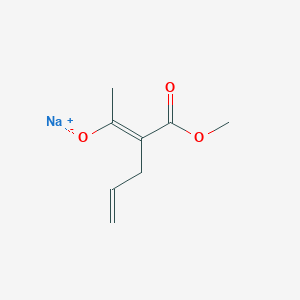


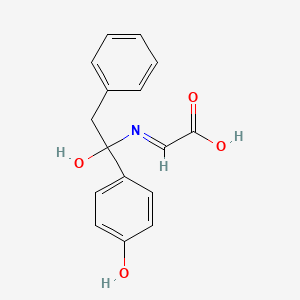
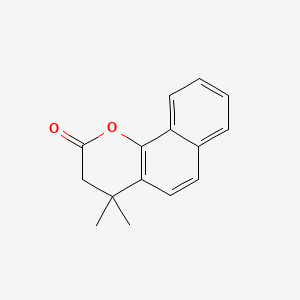
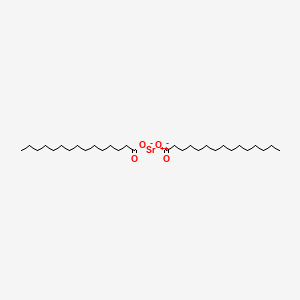
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
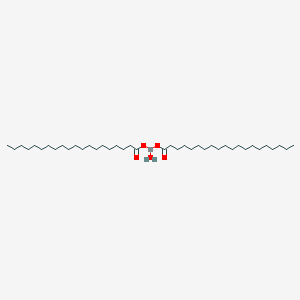
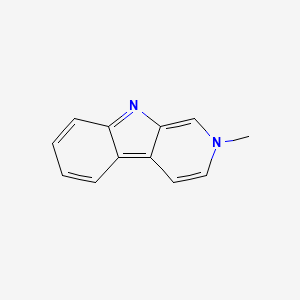
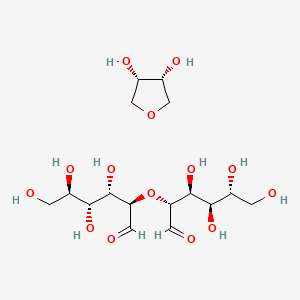
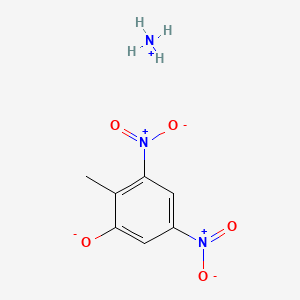
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)
